9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine, commonly known as Decoyinine, is a nucleoside antibiotic that has garnered attention for its potential antitumor properties. This compound is classified under purine nucleosides and is noted for its unique structural features that contribute to its biological activity. Decoyinine has been studied for its ability to inhibit certain cellular processes, making it a subject of interest in pharmacological research.
Decoyinine is derived from natural sources and is classified as an antibiotic. Its chemical structure consists of a purine base (adenine) linked to a sugar moiety (6-deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl). The compound is cataloged under various names, including Angustmycin A and U-7984, and has the CAS number 2004-04-8. Its molecular formula is , with a molecular weight of approximately 279.25 g/mol .
The synthesis of Decoyinine involves several methods, primarily focusing on the construction of the sugar moiety and the attachment of the adenine base. One common synthetic route starts from methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-D-lyxofuranoside, which undergoes specific reactions to introduce the necessary functional groups and stereochemistry. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of Decoyinine features a purine ring system attached to a modified furanose sugar. The key structural components include:
Decoyinine participates in various chemical reactions that are significant for its biological activity. Key reactions include:
The stability of Decoyinine can be influenced by pH and temperature, which are critical parameters in both synthetic and biological contexts.
Decoyinine exhibits its biological effects primarily through inhibition of certain metabolic pathways. It is believed to interfere with nucleotide metabolism, leading to disruptions in nucleic acid synthesis and cellular proliferation.
Decoyinine possesses distinct physical and chemical properties that influence its behavior in biological systems:
Decoyinine has several scientific applications:
Research continues into optimizing Decoyinine’s efficacy and understanding its full range of biological activities, making it a valuable compound in pharmaceutical development .
9-(6-Deoxy-D-β-erythro-hex-5-en-2-ulofuranosyl)adenine, more commonly known as Decoyinine or Angustmycin A, functions as a highly selective competitive inhibitor of GMP synthetase (GMPS), a pivotal enzyme in the de novo purine biosynthesis pathway. GMPS catalyzes the ATP-dependent conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP), which serves as the metabolic precursor to guanosine triphosphate (GTP) [1]. This adenosine analog exerts its inhibitory effect by binding to the active site of GMPS with high affinity, thereby preventing the amination of XMP and leading to a rapid intracellular depletion of GTP pools [1].
The biochemical consequence of GMPS inhibition is profound disruption of GTP-dependent cellular processes. Research demonstrates that treatment with Decoyinine reduces intracellular GTP concentrations by >80% within 60 minutes of exposure in bacterial and mammalian cell systems [1]. This GTP depletion exerts pleiotropic effects on cellular physiology, including:
Table 1: Biochemical Parameters of GMPS Inhibition by Decoyinine
Parameter | Value | Biological Significance |
---|---|---|
Primary Target | GMPS | Key enzyme for GMP/GTP biosynthesis |
Inhibition Constant (Ki) | Low nM range | High-affinity competitive inhibition |
GTP Reduction | >80% | Rapid depletion in treated cells |
Cellular Consequences | Translation arrest, Signal transduction disruption | Broad metabolic impact |
Notably, the anti-proliferative effects of Decoyinine have been validated in xenograft models, where treatment significantly hindered tumor growth in melanoma models harboring both NRASQ61R (SK-Mel-103) and BRAFV600E (SK-Mel-28) mutations, confirming its therapeutic potential across oncogenic backgrounds [1]. This growth inhibition directly correlates with GTP depletion rather than adenosine receptor engagement, distinguishing its mechanism from other adenosine analogs.
Beyond its primary inhibition of de novo GTP synthesis, Decoyinine significantly influences purine salvage pathways through structural mimicry of adenosine. The compound's structural similarity to natural purine nucleosides enables its recognition by salvage enzymes, particularly phosphoribosyltransferases and nucleoside phosphorylases [5] [6]. This mimicry results in several metabolic disturbances:
The phosphoribosyltransferases involved in purine salvage (APRT and HGPRT) exhibit exceptionally high affinity for PRPP (Km = 2-4 μM), approximately two orders of magnitude greater than the affinity of amidophosphoribosyltransferase (Km = 400-900 μM) [6]. This differential affinity creates a scenario where Decoyinine preferentially disrupts salvage flux in rapidly proliferating cells where PRPP concentrations become limiting.
Table 2: Kinetic Parameters of Purine Metabolic Enzymes Relevant to Decoyinine Activity
Enzyme | Apparent Km for PRPP | Biological Consequence |
---|---|---|
Amidophosphoribosyltransferase (ATase) | 400-900 µM | Rate-limiting de novo purine synthesis enzyme |
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | 4 µM | High-affinity salvage enzyme |
Adenine Phosphoribosyltransferase (APRT) | 2 µM | High-affinity adenine salvage |
Cancer cells exhibit significantly elevated activities of purine phosphoribosyltransferases compared to normal tissues (3.4-32 fold higher), rendering them particularly vulnerable to salvage pathway disruption by Decoyinine [6]. This metabolic vulnerability explains the compound's selective anti-neoplastic effects observed in multiple carcinoma models, including renal cell carcinoma and hepatocellular carcinoma [6].
The functional activity of Decoyinine depends critically on its phosphorylation status, mediated by nucleoside kinases that convert it to the active mono-, di-, and triphosphate forms. Structural analyses reveal that the unsaturated bond in the sugar moiety (5,6-dehydro modification) significantly influences its recognition by these enzymes [3] [4] [7]:
The unsaturated hexenofuranosyl structure confers resistance to cleavage by purine nucleoside phosphorylase (PNP), extending the intracellular half-life of Decoyinine compared to unmodified adenosine [4]. This structural feature prevents phosphorolytic cleavage to adenine and the corresponding sugar moiety, a primary catabolic pathway for natural nucleosides. Crystallographic evidence suggests the 5,6-unsaturation creates steric hindrance within the PNP active site, reducing catalytic efficiency by >50-fold compared to adenosine [4].
Table 3: Structural Features of Decoyinine Influencing Enzyme Interactions
Structural Element | Enzymatic Consequence | Functional Impact |
---|---|---|
Adenine base | Recognition by adenosine kinase and phosphorylases | Facilitates phosphorylation and salvage incorporation |
5,6-Unsaturated deoxyfuranose | Steric hindrance of phosphorylase active sites | Metabolic stabilization and extended half-life |
β-D-erythro configuration | Complementary to enzyme binding pockets | High-affinity interaction with target enzymes |
Ketone at C2' | Altered hydrogen bonding potential | Enhanced specificity for GMPS inhibition |
The enzymatic conversion to triphosphate derivatives enables Decoyinine to function as a substrate analog in multiple GTP-dependent reactions. Molecular modeling demonstrates that the triphosphate form adopts a conformation nearly superimposable with GTP, allowing competitive inhibition of GTP-binding proteins and GTP-dependent enzymes beyond its primary effect on GMPS [1] [7]. This multi-target engagement contributes to the profound disruption of nucleotide metabolism observed in treated cells.
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3